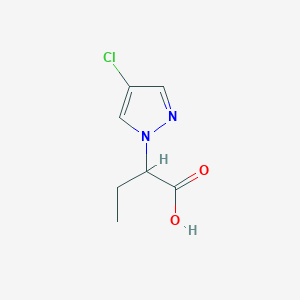

2-(4-chloro-1H-pyrazol-1-yl)butanoic acid

Description

Significance of Pyrazole (B372694) Derivatives as Pharmacophores in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of biologically active compounds. nih.govmdpi.com Its unique structural and electronic properties allow it to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions. connectjournals.com This versatility has cemented its status as a critical pharmacophore—the essential molecular feature responsible for a drug's pharmacological activity.

The therapeutic landscape is replete with successful drugs built upon the pyrazole scaffold, demonstrating its broad applicability. nih.govmdpi.com These compounds span a wide range of clinical applications, from anti-inflammatory agents to treatments for cancer and erectile dysfunction. nih.gov The success of these drugs underscores the chemical and metabolic stability of the pyrazole ring, making it an attractive foundation for the development of new medicines. nih.gov

The biological activities associated with pyrazole derivatives are remarkably diverse, including:

Anti-inflammatory and Analgesic: Celecoxib (B62257), a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug. mdpi.commdpi.com

Anticancer: A number of kinase inhibitors used in oncology, such as Crizotinib and Ruxolitinib, feature a pyrazole core. nih.govresearchgate.net

Antimicrobial: Researchers have synthesized various pyrazole derivatives that exhibit significant antibacterial and antifungal properties. mdpi.comnih.gov

Antiviral: The pyrazole nucleus is a component of some antiviral agents. mdpi.com

Central Nervous System Activity: Pyrazole derivatives have been investigated for their potential as antipsychotic and antidepressant agents. nih.govnih.gov

The following table provides a snapshot of some FDA-approved drugs that contain a pyrazole moiety, highlighting the diverse therapeutic areas they address.

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Ruxolitinib | Anticancer |

| Axitinib | Anticancer |

| Niraparib | Anticancer |

| Baricitinib | Rheumatoid Arthritis |

| Lenacapavir | Antiviral (HIV) |

| Riociguat | Pulmonary Hypertension |

Rationale for Research on the 2-(4-Chloro-1H-pyrazol-1-yl)butanoic Acid Core Structure

While specific research on this compound is not extensively documented in publicly available literature, the rationale for investigating this core structure can be inferred from the established principles of medicinal chemistry and the known activities of related compounds. The structure combines three key fragments that are each known to contribute to biological activity: the pyrazole ring, a chloro substituent, and a butanoic acid side chain.

The Pyrazole Core: As established, the pyrazole ring serves as a robust scaffold for building pharmacologically active molecules. connectjournals.com Its ability to engage in hydrogen bonding and other interactions makes it a versatile anchor for binding to biological targets.

The Chloro Substituent: The introduction of a chlorine atom onto the pyrazole ring can significantly modulate the compound's physicochemical properties. Halogenation can influence:

Lipophilicity: Affecting the compound's ability to cross cell membranes.

Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the drug's half-life.

Binding Affinity: A halogen atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a target protein.

Variations in the structure of pyrazole compounds, including the introduction of electron-rich functional groups like chloro, can lead to compounds with diverse bioactivities. unpad.ac.id

The Butanoic Acid Side Chain: The carboxylic acid group is a common feature in many drugs and is often used to improve solubility and introduce a key binding interaction with a target. The butanoic acid moiety provides a flexible linker that can position the carboxylic acid group for optimal interaction with a receptor or enzyme active site. The length and branching of this alkyl chain can be fine-tuned to optimize potency and pharmacokinetic properties.

Therefore, the combination of these three components in this compound presents a logical starting point for the design of novel therapeutic agents.

Overview of Research Scope and Key Objectives

Given the rationale for investigating the this compound core structure, a hypothetical research program focused on this compound and its analogs would likely encompass the following objectives:

Chemical Synthesis: The primary objective would be to develop efficient and scalable synthetic routes to this compound and a library of related derivatives. This would involve exploring different synthetic strategies to modify the pyrazole ring, the position of the chloro substituent, and the nature of the carboxylic acid side chain.

Biological Screening: A key goal would be to screen the synthesized compounds for a wide range of biological activities. Based on the known pharmacology of pyrazole derivatives, this screening would likely prioritize assays for:

Anti-inflammatory activity (e.g., COX enzyme inhibition).

Anticancer activity (e.g., kinase inhibition, cytotoxicity against cancer cell lines).

Antimicrobial activity (against a panel of bacteria and fungi).

Structure-Activity Relationship (SAR) Studies: A crucial objective would be to establish a clear understanding of the relationship between the chemical structure of the synthesized compounds and their biological activity. This involves systematically modifying the structure and observing the effect on potency and selectivity. The insights gained from SAR studies are vital for the rational design of more effective and safer drug candidates.

Computational Modeling: In conjunction with synthetic and biological studies, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies would be employed. These in silico techniques can help to predict the binding modes of the compounds to their biological targets and guide the design of new analogs with improved properties.

The overarching aim of such research would be to identify novel lead compounds with therapeutic potential that could be further developed into clinical candidates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGXFNDVJVYKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 4 Chloro 1h Pyrazol 1 Yl Butanoic Acid and Analogues

Historical and Current Approaches to Pyrazole (B372694) Ring Synthesis

The pyrazole nucleus is a fundamental scaffold in medicinal and agricultural chemistry. nih.govnih.gov Its synthesis has been a subject of extensive research since its discovery by Ludwig Knorr in 1883. chim.it Over the decades, a multitude of synthetic methods have been developed, ranging from classical condensation reactions to modern catalytic and multicomponent strategies.

Cyclocondensation Reactions in 1H-Pyrazole Formation

Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. This approach typically involves the reaction of a 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative.

The seminal Knorr pyrazole synthesis involves the condensation of a β-diketone with hydrazine. chim.it This reaction proceeds via initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. A significant challenge in this method, particularly with unsymmetrical diketones and substituted hydrazines, is the potential formation of regioisomeric products.

Another classical approach is the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. nih.gov This reaction forms a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. nih.gov Various oxidizing agents can be employed, or in some cases, the aromatization occurs spontaneously.

The versatility of cyclocondensation is showcased in various protocols. For instance, α,β-unsaturated ketones containing a leaving group can react with hydrazine derivatives to form pyrazolines, which then aromatize via elimination of the leaving group. nih.gov Similarly, α-oxoketene O,N-acetals have been used as 1,3-dielectrophile equivalents for the synthesis of substituted pyrazoles.

| Precursor Type | Hydrazine Derivative | Key Features | Typical Products |

| 1,3-Diketones | Hydrazine, Phenylhydrazine | Classic Knorr synthesis; potential for regioisomers. | 3,5-Disubstituted pyrazoles |

| α,β-Unsaturated Ketones | Hydrazine, Tosylhydrazine | Forms pyrazoline intermediate requiring oxidation/elimination. | Polysubstituted pyrazoles |

| α,β-Alkynic Aldehydes | Hydrazines | One-pot reactions can incorporate further functionalization. | 4-Functionalized pyrazoles |

| β-Enaminones | Hydrazines | Provides a regiocontrolled route to pyrazole synthesis. | Substituted pyrazoles |

1,3-Dipolar Cycloaddition Routes to Pyrazole Scaffolds

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and convergent method for constructing the pyrazole ring. This reaction involves a 1,3-dipole, such as a diazo compound or a nitrilimine, reacting with a dipolarophile, typically an alkyne or an alkene.

A common strategy involves the in-situ generation of diazo compounds from N-tosylhydrazones, which then react with alkynes to yield pyrazoles. organic-chemistry.org This method offers high regioselectivity. Nitrilimines, generated in situ from hydrazonoyl halides, also readily undergo cycloaddition with alkynes to produce a wide array of substituted pyrazoles. nih.gov The reaction of aromatic α-halohydrazones with terminal alkynes, for instance, provides a regioselective route to N-protected polysubstituted pyrazoles through a copper(I)-catalyzed Michael addition and subsequent cyclization. organic-chemistry.org

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Key Features |

| Diazo compounds (from N-tosylhydrazones) | Alkynes, Bromovinyl acetals | Base-mediated in-situ generation | High regioselectivity, tolerance of various functional groups. |

| Nitrilimines (from hydrazonoyl halides) | Alkenes, Alkynes | Base-mediated in-situ generation | Access to 1,3,5-trisubstituted pyrazoles. |

| Sydnones | Alkynes (e.g., DMAD) | Thermal conditions | Provides access to N-arylpyrazoles. |

Multicomponent Reaction Protocols for Pyrazole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules like pyrazoles. semanticscholar.org These reactions offer significant advantages by minimizing purification steps, saving time, and allowing for the rapid generation of molecular diversity.

A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles, which involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. tandfonline.com This reaction often proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence. Various catalysts, including basic catalysts like piperidine (B6355638) or even biodegradable catalysts like carboxymethyl cellulose, can be employed. tandfonline.com

Other MCRs may involve the in-situ generation of one of the key intermediates, such as the 1,3-dicarbonyl compound, which then undergoes a classical Knorr-type cyclization in the same pot. nih.gov These protocols highlight the modularity and efficiency of MCRs in constructing the pyrazole core.

Synthesis of Pyrazoles from Pre-existing Heterocyclic Systems

Pyrazole scaffolds can also be synthesized through the transformation or rearrangement of other heterocyclic rings. This approach can provide access to unique substitution patterns that might be difficult to achieve through traditional de novo syntheses.

One such strategy involves the hydrazine-mediated skeletal remodeling of pyrimidines. organic-chemistry.org This formal one-carbon deletion method proceeds under mild conditions and allows for the regioselective introduction of an N-substituent on the resulting pyrazole. Another example is the transformation of N-alkyl-substituted phthalimides into substituted pyrazoles via a one-pot addition–decyclisation–cyclocondensation process, offering excellent regiocontrol. rsc.org

Targeted Synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)butanoic Acid

The synthesis of the target molecule requires the formation of the 4-chloropyrazole core followed by the regioselective installation of the 2-butanoic acid moiety at the N1 position.

The precursor, 4-chloro-1H-pyrazole, can be prepared by direct chlorination of pyrazole. Methods include using thionyl chloride with a catalyst, hypochloric acid or its salts in the absence of carboxylic acid, or electrosynthesis via chlorination on a platinum anode in aqueous NaCl solutions. nih.govnih.govconsensus.app

N-Alkylation and Acylation Strategies for Butanoic Acid Linkage

The introduction of the side chain onto the pyrazole ring is typically achieved via N-alkylation. For unsymmetrical pyrazoles like 4-chloropyrazole, alkylation can potentially occur at either of the two ring nitrogen atoms (N1 or N2). However, for a symmetrically substituted pyrazole such as 4-chloropyrazole, the two nitrogen atoms are equivalent, simplifying the reaction.

The standard procedure for N-alkylation involves deprotonating the pyrazole with a base to form the pyrazolate anion, which then acts as a nucleophile. semanticscholar.org This is followed by reaction with a suitable electrophile. To synthesize this compound, a logical electrophile would be an ethyl 2-halobutanoate, such as ethyl 2-bromobutanoate. The reaction sequence would be:

N-Alkylation: 4-chloro-1H-pyrazole is treated with a base (e.g., potassium carbonate, sodium hydride) in a suitable solvent (e.g., DMF, acetonitrile) to generate the pyrazolate anion. This anion then reacts with ethyl 2-bromobutanoate via an SN2 reaction to yield ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate.

Ester Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final carboxylic acid product, this compound.

Regioselective Chlorination Methodologies for the Pyrazole Ring

Achieving regioselective chlorination at the C4 position of the pyrazole ring is a critical step in the synthesis of the target compound. Direct chlorination of the pyrazole nucleus can lead to a mixture of isomers, making selective synthesis challenging. Several methodologies have been developed to address this.

One effective method involves the reaction of a pyrazole precursor with hypochloric acid or its salts. google.com This process is typically carried out in the substantial absence of carboxylic acid, at temperatures ranging from -20°C to +70°C, to selectively yield the 4-chloropyrazole derivative. google.com

Another approach is the electrochemical synthesis (electrosynthesis) of 4-chloro pyrazole derivatives. researchgate.net This method utilizes a platinum anode in an aqueous sodium chloride solution under galvanostatic diaphragm electrolysis. The efficiency and yield of 4-chlorination depend on factors such as the concentration of the pyrazole and NaCl, current density, and temperature. For pyrazole itself, this electrochemical chlorination can produce 4-chloropyrazole with yields of 46–51% (68–72% per reacted pyrazole). researchgate.net This technique offers a controlled way to introduce the chlorine atom at the desired position. researchgate.net

For substrates where direct chlorination lacks selectivity, a strategy involving pre-chlorinated building blocks is often employed. Synthesizing the 4-chloropyrazole moiety first and then attaching the butanoic acid side chain ensures the correct placement of the chlorine atom.

Optimization of Reaction Conditions and Yields

The synthesis of the core pyrazolyl butanoic acid structure has been the subject of detailed optimization studies. A notable advanced method is a cascade [3+2] annulation/ring-opening reaction between hydrazones and exocyclic dienones, catalyzed by copper(II). nih.gov This reaction pathway allows for the efficient one-pot synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives. researchgate.netresearchgate.net

The optimization of this reaction involves systematically varying several parameters, including the catalyst, solvent, and temperature, to maximize the product yield. nih.gov Initial screenings found that a catalytic amount of CuCl₂·2H₂O at 80°C produced the desired pyrazole-bound butanoic acid, whereas the reaction did not proceed without a catalyst. nih.gov Further optimization identified acetonitrile (B52724) as the most effective solvent, providing a 76% product yield. nih.gov A variety of Lewis acids were tested, but CuCl₂·2H₂O remained the most effective catalyst. nih.gov

The optimized conditions were established as heating the substrates in acetonitrile at 80°C for 28 hours under an oxygen atmosphere with a 50 mol% loading of CuCl₂·2H₂O. nih.gov Under these conditions, the reaction is scalable, with gram-scale synthesis yielding the final product at around 61%. nih.gov

| Entry | Lewis Acid | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | — | Dichloroethane | rt | nd |

| 2 | — | Dichloroethane | 80 | nd |

| 3 | CuCl₂·2H₂O | Dichloroethane | 80 | 30 |

| 4 | CuCl₂·2H₂O | Acetonitrile | 80 | 76 |

| 5 | FeCl₃ (anhydrous) | Acetonitrile | 80 | <76 |

| 6 | Cu(OTf)₂ | Acetonitrile | 80 | <76 |

| 7 | Zn(OTf)₂ | Acetonitrile | 80 | <76 |

Data sourced from studies on pyrazolyl butanoic acid synthesis. nih.gov Note: "nd" indicates no product detected. Yields for entries 5-7 were noted as less effective than CuCl₂·2H₂O.

Derivatization and Structural Modification of the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modification. Derivatization can be targeted at the carboxylic acid moiety, the butanoic acid chain, or the pyrazole ring itself to explore structure-activity relationships (SAR) and generate analogues with diverse properties.

The carboxylic acid group is a prime site for derivatization, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, a classic and widely used technique, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This is a reversible reaction, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.comchemguide.co.uk More modern approaches may employ condensing agents like hydrogen peroxide with sulfuric acid, which can increase yields to as high as 98% with minimal side products. asianpubs.org

Amidation: The formation of an amide bond is fundamental in medicinal chemistry. Direct thermal condensation of the carboxylic acid with an amine is possible but typically requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) salt. mdpi.com Catalytic methods are generally preferred. The carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the amide. nih.govresearchgate.net Advanced catalytic systems have also been developed, such as a copper-catalyzed oxidative direct amidation that uses molecular oxygen to activate the carboxylic acid for reaction with azoles. beilstein-journals.org

Altering the substituents on the pyrazole ring is a key strategy for exploring the structure-activity relationships (SAR) of pyrazole-based compounds. nih.gov The electronic properties and steric profile of these substituents can significantly influence biological activity. chim.it

For the this compound core, SAR exploration could involve:

Modification at the C4 Position: Replacing the chloro group with other halogens (e.g., bromo, fluoro) or with small alkyl or electron-withdrawing groups (e.g., cyano) can modulate the electronic character of the pyrazole ring.

Substitution at C3 and C5 Positions: Introducing various groups at the C3 and C5 positions can probe interactions with biological targets. Studies on other pyrazole series have shown that introducing acidic moieties, such as carboxyphenyl groups, can enhance inhibitory activity against certain enzymes. nih.gov Conversely, the introduction of lipophilic groups at the N1 position has been shown in some contexts to decrease activity. nih.gov

N-Substitution: While the core compound has the butanoic acid at the N1 position, further derivatization of the second pyrazole nitrogen (if unsubstituted) or modification of the N1-substituent itself are avenues for SAR studies. nih.gov

These modifications allow for a systematic investigation of how different chemical features on the pyrazole ring contribute to the molecule's biological profile. nih.gov

Advanced Synthetic Techniques in Pyrazole-Butanoic Acid Chemistry

Modern organic synthesis emphasizes efficiency, selectivity, and environmental compatibility, leading to the development of advanced techniques applicable to the synthesis of pyrazole-butanoic acids.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are highly atom-economical and efficient for building molecular complexity rapidly. nih.govbeilstein-journals.org Various MCRs have been developed for the synthesis of highly substituted pyrazoles and fused pyrazole systems, often catalyzed by agents like piperidine or ytterbium(III) perfluorooctanoate. nih.govnih.gov These strategies can provide rapid access to libraries of pyrazole derivatives for screening purposes. researchgate.net

Cascade Reactions: The aforementioned copper-catalyzed [3+2] annulation/ring-opening reaction is a prime example of a cascade (or tandem) reaction. nih.gov This process involves multiple bond-forming events occurring sequentially in a single operation without isolating intermediates, which significantly improves synthetic efficiency. researchgate.netresearchgate.net

Catalytic Oxidative Coupling: Advanced catalytic systems enable novel transformations under mild conditions. For instance, the copper-catalyzed oxidative direct amidation using molecular oxygen as the oxidant represents a modern approach to forming the amide derivatives of pyrazole carboxylic acids without the need for stoichiometric activating agents. beilstein-journals.org

Electrosynthesis: Electrochemical methods offer a green and controlled alternative to traditional chemical reagents for certain transformations. The electrosynthesis of 4-chloropyrazole from pyrazole demonstrates the use of electricity to drive a selective chlorination reaction, avoiding harsh chemical chlorinating agents. researchgate.net

These advanced techniques represent the forefront of synthetic chemistry, enabling more efficient, selective, and sustainable routes to complex molecules like this compound and its analogues.

Structure Activity Relationship Sar Studies of 2 4 Chloro 1h Pyrazol 1 Yl Butanoic Acid Derivatives

Impact of Pyrazole (B372694) Ring Substituents on Biological Activity

The pyrazole ring is a versatile scaffold in drug discovery, offering multiple positions for substitution that can significantly modulate a compound's pharmacological profile. nih.govresearchgate.netnih.gov The electronic and steric properties of substituents on the pyrazole ring can influence the molecule's interaction with biological targets, thereby affecting its potency and selectivity. nih.gov

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Halogens, such as chlorine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.net In pyrazole derivatives, the introduction of a halogen atom, particularly at the 4-position, has been shown to be a critical determinant of biological potency.

The 4-chloro substituent in 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid plays a significant role. The chlorine atom is an electron-withdrawing group, which can alter the electron density of the pyrazole ring and influence its pKa. chim.it This modification can impact the strength of hydrogen bonding or other non-covalent interactions with a target receptor or enzyme. For instance, in various classes of pyrazole-containing compounds, the presence of electron-withdrawing groups like halogens has been correlated with increased biological efficacy. nih.gov Studies on similar pyrazole derivatives have shown that a chloro group can enhance binding affinity to target proteins. researchgate.net The position of the halogen is also crucial; substitution at the C4 position of the pyrazole ring often results in different activity profiles compared to substitution at other positions.

| Compound Series | Substitution at Pyrazole C4 | General Impact on Activity |

| Pyrazole Analogs | Unsubstituted | Baseline Activity |

| Pyrazole Analogs | 4-Chloro | Often increased potency and altered selectivity |

| Pyrazole Analogs | 4-Bromo | Similar or sometimes greater increase in potency compared to Chloro |

| Pyrazole Analogs | 4-Fluoro | Variable effects, can improve metabolic stability |

This table illustrates the general trends observed in SAR studies of pyrazole derivatives concerning halogenation at the C4 position.

The introduction of alkyl groups onto the pyrazole ring can significantly affect the compound's lipophilicity and steric profile, which are key factors in its pharmacokinetic and pharmacodynamic properties. Research on various pyrazole analogues has demonstrated that even minor changes, such as the addition of a methyl or ethyl group, can lead to substantial differences in biological activity. mdpi.com

For example, studies on antifungal pyrazole analogues revealed that introducing a straight-chain alkyl or a cycloalkyl group could markedly increase activity against a range of fungi. nih.gov Specifically, a cycloalkyl substituent was found to be particularly effective. nih.gov Conversely, the introduction of a secondary acyclic alkyl group did not result in a similar potent activity, highlighting the importance of the substituent's shape and conformation. nih.gov The position of the alkyl group is also a critical factor, with substitutions at C3 and C5 often yielding different results than those at C4. researchgate.net

| Substituent Type at Pyrazole Ring | Example | General Impact on Activity Profile |

| Small Alkyl | Methyl, Ethyl | Can fine-tune lipophilicity and potency |

| Straight-Chain Alkyl | n-Propyl, n-Butyl | May increase activity by improving hydrophobic interactions nih.gov |

| Cycloalkyl | Cyclopentyl, Cyclohexyl | Often significantly increases activity nih.govnih.gov |

| Acyclic Secondary Alkyl | Isopropyl | Can lead to reduced activity compared to cyclic or straight-chain analogs nih.gov |

| Aryl | Phenyl | Can introduce additional binding interactions (e.g., pi-stacking) |

This table summarizes the observed effects of different alkyl and aryl substituents on the biological activity of pyrazole derivatives based on published research.

The electronic nature of substituents on the pyrazole ring is a fundamental aspect of SAR. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electronic properties of the pyrazole core, affecting its interaction with biological targets. chim.it

Generally, the introduction of EWGs, such as nitro (NO2), cyano (CN), or trifluoromethyl (CF3), tends to increase the potency of pyrazole derivatives in many contexts. nih.govnih.gov For example, SAR analyses of certain pyrazole derivatives as anticancer agents revealed that compounds featuring EWGs on the aromatic rings showed the greatest growth inhibition. nih.gov The enhanced activity is often attributed to the increased acidity of the pyrazole N-H or the formation of stronger hydrogen bonds with the target. nih.gov

Conversely, the effect of EDGs, such as methoxy (-OCH3) or amino (-NH2), can be more variable. In some cases, EDGs have been shown to confer additional hydrogen bonding opportunities and enhance activity. nih.gov However, in other instances, they may decrease potency compared to analogs with EWGs. The specific impact depends heavily on the target protein's active site and the precise positioning of the substituent. nih.govnih.gov

| Group Type | Example Substituents | General Effect on Pyrazole Ring | Typical Impact on Biological Activity |

| Electron-Withdrawing (EWG) | -Cl, -Br, -NO2, -CF3 | Decreases electron density | Often increases potency nih.govnih.gov |

| Electron-Donating (EDG) | -OCH3, -CH3, -NH2 | Increases electron density | Variable; can increase or decrease activity depending on the biological target nih.govnih.gov |

This table outlines the general influence of electron-withdrawing and electron-donating groups on the activity of pyrazole-based compounds.

Significance of the Butanoic Acid Chain and Carboxylic Acid Moiety

The length and structure of the alkyl chain connecting the pyrazole ring to the carboxylic acid can influence how the molecule fits into a binding pocket. The four-carbon butanoic acid chain provides a specific spatial arrangement. Shortening the chain to propanoic acid or lengthening it to pentanoic acid would alter the distance between the heterocyclic ring and the carboxylate, which could disrupt optimal binding interactions.

Research on related pyrazolyl alkanoic acids has explored the synthesis of both butanoic and pentanoic acid derivatives, indicating that modifying chain length is a viable strategy for exploring SAR. nih.govresearchgate.net Branching on the alkyl chain, for instance by creating an isobutanoic acid derivative, would introduce steric bulk. This could either enhance binding by filling a specific hydrophobic pocket or decrease activity by causing steric clashes within the active site. The optimal chain length and lack of branching in the parent compound suggest a specific spatial requirement for its biological target.

The carboxylic acid moiety is a key pharmacophoric element, often involved in critical hydrogen bonding or ionic interactions with biological targets. nih.gov However, it can also present challenges related to permeability and metabolism. nih.gov Replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy to optimize a drug candidate. drughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govnih.gov Tetrazoles, for instance, have a similar pKa to carboxylic acids and can often mimic their ionic interactions. cambridgemedchemconsulting.com Esters and amides are also considered replacements, although they are neutral and act as hydrogen bond acceptors rather than forming ionic bonds. hyphadiscovery.com The choice of bioisostere can significantly impact a compound's properties. For example, replacing a carboxylic acid with a tetrazole has been shown to reduce the risk of metabolism via acyl glucuronidation. cambridgemedchemconsulting.com In the context of this compound, converting the acid to an ester or amide would result in a neutral compound, likely altering its solubility, cell permeability, and binding mode.

| Bioisosteric Replacement | Functional Group | Key Properties | Potential Impact on Activity/Properties |

| Ester | -COOR | Neutral, H-bond acceptor | Increased lipophilicity, altered binding interactions, may act as a prodrug |

| Amide | -CONH2, -CONHR | Neutral, H-bond donor/acceptor | Can introduce new H-bonds, generally more stable than esters |

| Tetrazole | -CN4H | Acidic (similar pKa to COOH), planar cambridgemedchemconsulting.com | Can mimic ionic interactions of carboxylate, improved metabolic stability cambridgemedchemconsulting.comhyphadiscovery.com |

| Acyl Sulfonamide | -CONHSO2R | Acidic (pKa 4-5) nih.gov | Can mimic acidity and H-bonding of COOH, potentially increasing potency drughunter.com |

| 3-Hydroxyisoxazole | C3H2NO(OH) | Acidic (pKa 4-5), planar nih.gov | Acts as a rigid, planar acidic mimic |

This table presents common bioisosteric replacements for the carboxylic acid group and their general characteristics and potential effects.

Mechanistic Elucidation of 2 4 Chloro 1h Pyrazol 1 Yl Butanoic Acid Action

Molecular Target Identification and Validation in Preclinical Models

The initial step in characterizing a new chemical entity involves identifying its molecular targets. drugtargetreview.com This process is crucial to understanding its therapeutic potential and potential side effects. drugtargetreview.com Preclinical models, ranging from cell-based assays to animal studies, are employed to validate these targets. drugtargetreview.com

Receptor Binding Studies and Selectivity Profiling

Receptor binding assays are fundamental in determining the affinity and specificity of a compound for its target receptors. These studies would measure the binding of 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid to a panel of known receptors to identify primary targets and potential off-target interactions. A high degree of selectivity is often a desirable characteristic for a therapeutic candidate to minimize unwanted effects. For instance, studies on other pyrazole-containing compounds have identified their potential as selective antagonists for receptors like the neurotensin (B549771) receptor type 2. nih.gov

Enzyme Kinetic Analysis and Inhibition Mechanisms

If the molecular target of this compound is an enzyme, kinetic studies are performed to understand how the compound affects the enzyme's activity. This involves determining parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Pyrazole (B372694) derivatives have been investigated as inhibitors of various enzymes, including kinases, which play a critical role in cellular signaling. nih.gov For example, some pyrazole derivatives have been identified as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in inflammatory signaling. nih.gov

Cellular Pathways Modulation

Following target identification, research focuses on how the compound's interaction with its target(s) modulates cellular pathways. This provides a broader understanding of the compound's biological effects.

Apoptosis and Autophagy Induction in Cancer Models

Many pyrazole derivatives have been investigated for their anticancer properties, often linked to their ability to induce programmed cell death (apoptosis) and autophagy in cancer cells. rsc.orgnih.govnih.gov Studies in cancer cell lines would explore whether this compound can trigger these cell death pathways. This is often assessed by measuring markers of apoptosis, such as caspase activation and DNA fragmentation, and markers of autophagy. nih.govnih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis and are often targeted by small molecules. rsc.orgnih.gov

Modulation of Inflammatory Mediators and Signaling Cascades

The pyrazole scaffold is present in several anti-inflammatory drugs. mdpi.com Therefore, investigations would likely explore the effect of this compound on inflammatory pathways. This could involve measuring the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and prostaglandins (B1171923) in response to inflammatory stimuli. mdpi.comnih.gov Key signaling cascades involved in inflammation, such as the NF-κB and MAPK pathways, would also be examined. nih.gov

Gene Expression and Protein Regulation Studies

To gain a deeper understanding of its mechanism, studies would analyze the impact of this compound on global gene expression and protein levels. Techniques like microarrays or RNA sequencing would reveal changes in gene transcription, while proteomic analyses would identify alterations in protein expression and post-translational modifications. This can help to uncover novel targets and pathways affected by the compound.

Data Tables

Since specific experimental data for this compound is not available, the following table illustrates the type of data that would be generated from the aforementioned studies, using hypothetical values for demonstration.

Table 1: Hypothetical Receptor Binding and Enzyme Inhibition Data

| Parameter | Value |

| Target Receptor X Binding Affinity (Kd) | [Hypothetical Value] nM |

| Target Enzyme Y Inhibition Constant (Ki) | [Hypothetical Value] µM |

| Selectivity Profile (ratio of off-target to on-target binding) | >[Hypothetical Value]-fold |

Table 2: Hypothetical Cellular Activity in Cancer and Inflammatory Models

| Assay | Cell Line | IC50 / EC50 |

| Apoptosis Induction | [e.g., MCF-7] | [Hypothetical Value] µM |

| TNF-α Inhibition | [e.g., RAW 264.7] | [Hypothetical Value] µM |

Intermolecular Interactions and Binding Modes

The binding of this compound to a biological target, such as an enzyme or receptor, is predicated on a variety of non-covalent interactions. The specific nature and strength of these interactions dictate the compound's affinity and specificity for its target.

Hydrogen Bonding: The structure of this compound contains several functional groups capable of participating in hydrogen bonding, a critical interaction for molecular recognition in biological systems. The carboxylic acid group is a primary site for hydrogen bonding, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. nih.govlibretexts.org These interactions can form strong connections with amino acid residues such as serine, threonine, tyrosine, asparagine, glutamine, and the peptide backbone within a protein's binding site. researchgate.net The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. mdpi.com

π-π Stacking Interactions: The aromatic pyrazole ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govreddit.commdpi.com These interactions, which arise from the alignment of π-orbitals, contribute to the stability of the ligand-protein complex. The chloro-substituent on the pyrazole ring can influence the electronic properties of the aromatic system, potentially modulating the strength of these π-π stacking interactions.

The butanoic acid side chain and the pyrazole ring itself introduce hydrophobic character to the molecule. These nonpolar regions can form favorable hydrophobic interactions with nonpolar pockets within a biological target. nih.gov The expulsion of ordered water molecules from these hydrophobic surfaces leads to an increase in entropy, which is a significant driving force for binding. The length and conformation of the butanoic acid chain will influence how effectively it can fit into and interact with these hydrophobic regions of a protein.

Comparative Mechanistic Studies with Established Pyrazole-Containing Agents

To contextualize the potential mechanism of action of this compound, it is useful to compare it with well-established drugs that also feature a pyrazole core.

Celecoxib (B62257): A well-known nonsteroidal anti-inflammatory drug (NSAID), celecoxib is a selective COX-2 inhibitor. Its mechanism relies on the insertion of its trifluoromethyl-substituted pyrazole and a p-sulfonamidophenyl group into the active site of the COX-2 enzyme. The sulfonamide group forms a key hydrogen bond with a specific amino acid residue in the COX-2 active site, a feature absent in the COX-1 isoform, which contributes to its selectivity. While this compound lacks a sulfonamide group, its carboxylic acid moiety could potentially form analogous hydrogen bonds within the active site of COX enzymes or other targets. nih.govrsc.orgfrontiersin.orgdntb.gov.ua

Rimonabant (B1662492): Formerly used as an anti-obesity drug, rimonabant acts as an inverse agonist for the cannabinoid receptor CB1. Its structure features a central pyrazole ring with three substituted phenyl groups. The binding of rimonabant to the CB1 receptor is largely driven by hydrophobic and π-π stacking interactions between its aromatic rings and the receptor's binding pocket. deepdyve.comnih.govnih.govresearchgate.net The chloro-substituted pyrazole ring in this compound could potentially engage in similar interactions if it targets a receptor with a suitable aromatic-rich binding site.

The presence of the butanoic acid group in this compound distinguishes it from both celecoxib and rimonabant. This functional group provides a strong potential for ionic and hydrogen bonding interactions, suggesting that its target and binding mode may differ significantly from these established drugs.

Data Tables

Table 1: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (OH) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Asn, Gln, Main Chain C=O |

| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln, Main Chain N-H |

| Pyrazole Ring (N atoms) | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln, Main Chain N-H |

| Pyrazole Ring | π-π Stacking | Phe, Tyr, Trp |

| Butyl Chain | Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| Chloro Substituent | Halogen Bonding | Electron-rich atoms (e.g., O, N) |

Table 2: Comparison with Established Pyrazole-Containing Drugs

| Compound | Primary Mechanism of Action | Key Intermolecular Interactions |

| Celecoxib | Selective COX-2 Inhibition | Hydrogen bonding (sulfonamide), hydrophobic interactions. |

| Rimonabant | CB1 Receptor Inverse Agonism | Hydrophobic interactions, π-π stacking. |

| This compound | Unknown | Potential for hydrogen bonding (carboxylic acid, pyrazole), π-π stacking, and hydrophobic interactions. |

Computational Chemistry and Chemoinformatics in the Research of 2 4 Chloro 1h Pyrazol 1 Yl Butanoic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates.

Prediction of Binding Affinity and Pose Generation

In the study of 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid, molecular docking simulations are employed to predict its binding affinity and generate plausible binding poses within the active site of a target protein. While specific docking studies on this exact molecule are not extensively published, data from structurally similar pyrazole-containing compounds suggest that it would exhibit favorable binding energies. For instance, various pyrazole (B372694) derivatives have demonstrated binding affinities in the range of -5.0 to -9.0 kcal/mol against different biological targets.

The predicted binding pose of this compound would likely be governed by a combination of hydrophobic, hydrogen bonding, and halogen bonding interactions. The butanoic acid side chain is expected to play a crucial role in forming key interactions with the protein's active site.

| Target Protein | Predicted Binding Affinity (kcal/mol) for Analogous Pyrazole Derivatives | Reference Compound |

|---|---|---|

| Protein Kinase A | -7.8 | Staurosporine |

| Cyclooxygenase-2 (COX-2) | -8.5 | Celecoxib (B62257) |

| Carbonic Anhydrase II | -6.9 | Acetazolamide |

Identification of Key Amino Acid Residues for Ligand Interaction

The analysis of the docked poses of this compound and its analogs reveals potential interactions with specific amino acid residues within a protein's binding pocket. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to interact with positively charged or polar residues such as Arginine (Arg), Lysine (Lys), and Glutamine (Gln). The pyrazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). Furthermore, the chlorine atom on the pyrazole ring can form halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Commonly observed interactions for pyrazole-based inhibitors include hydrogen bonds with the hinge region of kinases and hydrophobic interactions within the active site. For this compound, it is hypothesized that the pyrazole nitrogen atoms and the carboxylic acid moiety are key to forming these critical hydrogen bonds.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are invaluable for characterizing properties that govern molecular interactions and chemical stability.

Electronic Properties and Reactivity Analysis (e.g., HOMO/LUMO, Electrostatic Potential)

The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For many pyrazole derivatives, this gap is typically in the range of 4 to 5 eV, suggesting good stability.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack and are often associated with lone pairs of electrons, such as those on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid. Regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the carboxylic oxygen atoms, making them prime sites for hydrogen bonding.

| Computational Parameter | Predicted Value Range for this compound (based on analogs) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical stability and reactivity |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring the potential energy surface by rotating its single bonds. Key rotatable bonds include the bond between the pyrazole ring and the butanoic acid side chain, as well as the bonds within the butanoic acid chain itself. By calculating the energy of different conformers, an energy landscape can be generated, identifying the most stable, low-energy conformations. These preferred conformations are the most likely to be biologically active. The flexibility of the butanoic acid chain allows the molecule to adopt various shapes to fit into a protein's binding site.

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling is a powerful chemoinformatics tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for inhibitors targeting a particular protein can be generated based on the known active compounds.

For a molecule like this compound, a hypothetical pharmacophore model would likely include features such as a hydrogen bond acceptor (from the carboxylic acid), a hydrogen bond donor (from the carboxylic acid), a hydrophobic group (the ethyl part of the butanoic acid), and an aromatic ring feature (the pyrazole). The chlorine atom could also be defined as a halogen bond donor feature.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of new potential drug candidates with diverse chemical scaffolds but similar interaction capabilities. This approach can lead to the discovery of novel analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties.

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For a ligand like this compound, MD simulations are crucial for elucidating the nuances of its interaction with a biological target, typically a protein. These simulations model the movements and interactions of atoms and molecules, providing a detailed picture of the ligand-target complex's stability, conformational changes, and the key intermolecular forces governing the binding event.

The process begins with a static binding pose of the ligand within the protein's active site, often obtained from molecular docking studies. An MD simulation then immerses this complex in a simulated physiological environment, including water molecules and ions, and calculates the forces between atoms and their subsequent movements over a series of time steps.

Key Research Findings from MD Simulations:

While specific MD simulation data for this compound is not extensively published, the general principles and expected outcomes can be described based on studies of similar pyrazole derivatives.

Binding Stability: A primary output of MD simulations is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD trajectory for the ligand indicates that it remains securely bound within the active site.

Intermolecular Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions that stabilize the ligand-target complex. These include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding affinity. For this compound, one would expect the pyrazole nitrogen atoms to act as hydrogen bond acceptors, the carboxylic acid group to form strong hydrogen bonds or salt bridges, and the chlorophenyl group to engage in hydrophobic or halogen bonding interactions.

Conformational Flexibility: Both the ligand and the protein are flexible entities. MD simulations can reveal how the ligand adapts its conformation to fit optimally within the binding pocket and how the protein may undergo induced-fit conformational changes upon ligand binding.

Solvent Effects: The role of water molecules in mediating or competing with ligand-target interactions can be explicitly studied. Water molecules can form bridging hydrogen bonds that stabilize the complex or, conversely, be displaced from the active site upon ligand binding, contributing favorably to the binding entropy.

Illustrative Data from a Hypothetical MD Simulation:

The following table represents typical data that would be generated from an MD simulation analysis of a ligand-protein complex, illustrating the types of interactions and their stability.

| Interaction Type | Interacting Residues of Target Protein (Hypothetical) | Ligand Moiety Involved | Persistence During Simulation (%) |

| Hydrogen Bond | ASN142, GLN102 | Carboxylic Acid | 95.2 |

| Hydrogen Bond | TYR99 | Pyrazole Nitrogen | 78.5 |

| Hydrophobic Interaction | LEU45, VAL53, ILE100 | Butanoic Acid Chain | 88.1 |

| Hydrophobic Interaction | PHE152, TRP155 | Chlorophenyl Ring | 92.4 |

| Halogen Bond | SER98 | Chlorine Atom | 45.3 |

This table is a representative example and does not reflect actual experimental data for this compound.

De Novo Drug Design Approaches Utilizing the Pyrazole-Butanoic Acid Scaffold

De novo drug design, or "from the beginning," involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. The pyrazole-butanoic acid scaffold, the core structure of this compound, serves as an excellent starting point or fragment for such design strategies. These methods can be broadly categorized into two types: ligand-based and structure-based design.

Ligand-Based De Novo Design:

When the three-dimensional structure of the target protein is unknown, but a set of known active ligands exists, their common structural features can be used to generate a pharmacophore model. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. New molecules can then be designed to match this pharmacophore.

Structure-Based De Novo Design:

With a known 3D structure of the target protein, computational algorithms can "grow" a molecule within the binding site atom-by-atom or fragment-by-fragment. The pyrazole-butanoic acid scaffold could be used as a seed fragment, which is then elaborated by adding functional groups that form favorable interactions with the surrounding amino acid residues of the protein.

Key Methodologies and Findings:

Fragment-Based Growth: An algorithm can start with the pyrazole-butanoic acid scaffold placed in the binding site and systematically add small chemical fragments from a library, scoring the resulting molecules for their predicted binding affinity.

Scaffold Hopping: This technique involves replacing the core pyrazole-butanoic acid scaffold with other structurally different but functionally similar chemical moieties. This can lead to the discovery of novel chemotypes with improved properties, such as better selectivity or pharmacokinetic profiles.

3D-QSAR and Contour Map Analysis: For a series of related pyrazole-butanoic acid analogs with known activities, three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be built. These models generate contour maps that highlight regions in space where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to increase or decrease biological activity. These maps provide a visual guide for designing more potent compounds. For instance, a contour map might suggest that adding a bulky, electron-withdrawing group at a specific position on the pyrazole ring would enhance binding affinity.

Illustrative Design Strategy Based on a Hypothetical 3D-QSAR Model:

The table below outlines a hypothetical design strategy for new inhibitors based on the pyrazole-butanoic acid scaffold, informed by computational modeling.

| Scaffold Position | Favorable Property (from Contour Map) | Proposed Modification | Predicted Activity Improvement |

| Pyrazole C4-position | Sterically Favorable, Negative Electrostatic Potential | Replace Chlorine with Trifluoromethyl | 2.5-fold |

| Butanoic Acid Chain | Increased Hydrophobicity | Cyclize to form a cyclopropyl (B3062369) group | 1.8-fold |

| Phenyl Ring (if present) | Sterically Favorable, Hydrogen Bond Donor | Add a hydroxyl group at the para-position | 3.2-fold |

This table is a representative example and does not reflect actual experimental data for this compound.

The integration of these computational techniques provides a powerful, rational approach to drug discovery. By simulating the dynamic interactions of compounds like this compound and using its core structure as a template for new designs, researchers can significantly accelerate the identification and optimization of novel therapeutic agents.

Analytical Methodologies for the Characterization and Quantification of 2 4 Chloro 1h Pyrazol 1 Yl Butanoic Acid in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid would provide detailed information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-12 ppm, due to the acidic nature of this proton.

Pyrazole (B372694) Ring Protons: The protons on the pyrazole ring are expected to appear as distinct signals. The proton at the C3 position would likely resonate around 7.5-8.0 ppm, and the proton at the C5 position would be in a similar region, with the exact chemical shifts influenced by the chloro-substituent and the butanoic acid chain.

Methine Proton (-CH-): The proton on the carbon adjacent to the pyrazole ring and the carboxylic acid group would appear as a multiplet, likely a quartet, in the range of 4.5-5.0 ppm, due to coupling with the adjacent methylene protons.

Methylene Protons (-CH₂-): The two protons of the ethyl group's methylene unit would likely resonate as a multiplet, around 2.0-2.5 ppm.

Methyl Protons (-CH₃): The terminal methyl group protons would appear as a triplet in the upfield region, typically around 0.9-1.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 170-180 ppm.

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring would show signals in the aromatic region, typically between 110-140 ppm. The carbon bearing the chlorine atom (C4) would be significantly influenced by the halogen's electronegativity.

Methine Carbon (-CH-): The carbon attached to the pyrazole nitrogen and the carboxyl group would resonate in the 50-60 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon of the ethyl group is expected to appear around 25-35 ppm.

Methyl Carbon (-CH₃): The terminal methyl carbon would have a signal in the upfield region, typically around 10-15 ppm.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 (broad singlet) | -C=O | 170 - 180 |

| Pyrazole H (C3, C5) | 7.5 - 8.0 (singlets or doublets) | Pyrazole C | 110 - 140 |

| -CH- | 4.5 - 5.0 (multiplet) | -CH- | 50 - 60 |

| -CH₂- | 2.0 - 2.5 (multiplet) | -CH₂- | 25 - 35 |

| -CH₃ | 0.9 - 1.2 (triplet) | -CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretch: Absorptions for the C-H stretching of the alkyl and pyrazole groups would appear around 2850-3100 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C=N and C=C Stretch (Pyrazole Ring): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Alkyl, Aromatic) | 2850 - 3100 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N, C=C (Pyrazole) | 1400 - 1600 | Medium |

| C-Cl | 600 - 800 | Medium to Weak |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the compound through fragmentation analysis.

For this compound (C₇H₉ClN₂O₂), the molecular weight is approximately 204.62 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z corresponding to this mass. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of about one-third of the molecular ion peak would also be observed, which is characteristic of a monochlorinated compound.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, loss of 17 amu) and the carboxyl group (-COOH, loss of 45 amu). Alpha-cleavage next to the carbonyl group could also occur. The pyrazole ring may also fragment, leading to characteristic ions.

| Ion | m/z (approximate) | Fragment Lost |

| [M]⁺ | 204/206 | - |

| [M-OH]⁺ | 187/189 | OH |

| [M-COOH]⁺ | 159/161 | COOH |

| [C₄H₂ClN₂]⁺ | 113/115 | C₃H₇O₂ |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems. The pyrazole ring in this compound constitutes a chromophore that is expected to absorb in the UV region. A typical π → π* transition for a substituted pyrazole ring would be expected to result in an absorption maximum (λmax) in the range of 200-250 nm. The exact position and intensity of the absorption would be influenced by the chloro and butanoic acid substituents, as well as the solvent used for the analysis.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach.

Stationary Phase: A C18 (octadecylsilyl) column is typically used, providing a non-polar stationary phase.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation of the main compound from any potential impurities.

Detection: A UV detector set at the λmax of the compound (determined by UV-Visible spectroscopy, likely around 210-230 nm for the pyrazole chromophore) would be used for detection and quantification.

Quantification: The concentration of the compound can be determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration. The purity is assessed by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the separation and quantification of volatile and semi-volatile compounds. For a molecule such as this compound, which contains a polar carboxylic acid group, direct analysis by GC can be challenging due to its low volatility and potential for peak tailing. Therefore, derivatization is a critical prerequisite to enhance its volatility and improve chromatographic behavior.

Derivatization: The primary strategy for analyzing carboxylic acids by GC is to convert the polar carboxyl group into a less polar, more volatile ester or silyl derivative. colostate.edugcms.cz

Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., methanol, butanol) in the presence of an acidic catalyst to form the corresponding ester. For instance, a similar compound, γ-amino-β-(p-chlorophenyl)butyric acid, is analyzed by converting it into its butyl ester. nih.gov This approach is highly suitable for this compound.

Silylation: This is another common and effective method where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose and are effective for a range of carboxylic acids. lmaleidykla.lt

Instrumentation and Method Parameters:

A typical GC analysis would be performed on a system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. The use of a GC-MS system is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the derivatized analyte.

A hypothetical GC method for the methyl ester derivative of this compound is outlined in the table below. The parameters are based on standard methods for the analysis of similar derivatized carboxylic acids. lmaleidykla.ltshimadzu.com

Table 1: Hypothetical GC-MS Parameters for the Analysis of Methyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate

| Parameter | Value |

|---|---|

| GC Column | SH-WAX (60 m x 0.25 mm I.D., 0.5 µm film thickness) or similar polar capillary column |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |

| Oven Temperature Program | Initial 80 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| MS Interface Temp. | 250 °C |

| MS Ion Source Temp. | 200 °C |

| Measurement Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 50-400 |

Advanced Characterization Techniques (e.g., X-ray Crystallography)

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

While the specific crystal structure of this compound is not publicly available, analysis of structurally related pyrazole derivatives and chlorophenyl-substituted acids allows for a detailed prediction of its key structural features. mdpi.comnih.govmdpi.com

Expected Structural Features:

Pyrazole Ring: The 4-chloro-1H-pyrazole ring is expected to be essentially planar, a common feature of pyrazole derivatives. mdpi.comslideshare.net

Crystal Packing and Intermolecular Interactions: In the solid state, the molecules are likely to form dimers or extended networks through hydrogen bonding between the carboxylic acid groups (O-H···O=C). mdpi.com Additional intermolecular interactions, such as C-H···O or π-π stacking involving the pyrazole and phenyl rings, may also stabilize the crystal lattice. researchgate.net

The crystallographic parameters for a molecule are unique. Based on published data for analogous compounds, a representative set of crystallographic data for a substituted pyrazole derivative is presented below to illustrate the type of information obtained from an X-ray diffraction experiment. acs.orgmdpi.com

Table 2: Representative Crystallographic Data for a Substituted Pyrazole Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 24.2 Å, b = 4.8 Å, c = 9.8 Å |

| β = 96.9° | |

| Volume (V) | 1132 ų |

| Molecules per unit cell (Z) | 4 |

| Key Bond Lengths | N1–N2 ≈ 1.36 Å |

| C=O ≈ 1.23 Å | |

| C–O ≈ 1.30 Å |

| Dihedral Angle | Angle between pyrazole and an attached phenyl ring can range from ~5° to 85° depending on substitution |

This advanced characterization would be invaluable for confirming the regiochemistry of the substitution on the pyrazole ring and establishing the absolute stereochemistry of the chiral center in the butanoic acid moiety if an enantiomerically pure sample is analyzed.

Future Research Directions and Translational Perspectives for 2 4 Chloro 1h Pyrazol 1 Yl Butanoic Acid Based Therapeutics

Exploration of New Therapeutic Areas and Target Identification

The pyrazole (B372694) scaffold is a well-established pharmacophore present in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents. heteroletters.orgmdpi.com The future exploration of 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid would logically commence with broad-spectrum screening to identify novel therapeutic areas. Initial research would likely focus on indications where other pyrazole derivatives have shown promise.

A crucial subsequent step involves the identification of specific molecular targets. High-throughput screening (HTS) against panels of kinases, G-protein coupled receptors (GPCRs), and enzymes would be a primary approach. Furthermore, affinity-based proteomics and chemoproteomics could elucidate the direct binding partners of the compound within the cellular proteome.

Table 1: Illustrative Target Identification Strategy for this compound

| Screening Method | Potential Target Class | Example Targets | Therapeutic Area Implication |

| High-Throughput Kinase Assay | Protein Kinases | JAKs, MAPKs, CDKs | Inflammation, Oncology |

| Radioligand Binding Assays | GPCRs | Cannabinoid Receptors, Opioid Receptors | Pain, Neurological Disorders |

| Enzyme Inhibition Assays | Enzymes | COX, LOX, MMPs | Inflammation, Pain |

| Affinity Chromatography | Various | Cellular Proteome | Unbiased Target Discovery |

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

Following the identification of initial lead targets, the subsequent research phase would concentrate on the rational design and synthesis of next-generation derivatives of this compound. The primary objective of this medicinal chemistry effort would be to enhance the selectivity of the compound for its intended target, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies would be pivotal. This would involve systematic modifications of the core structure, including the pyrazole ring, the chloro substituent, and the butanoic acid side chain. Computational modeling and in silico docking studies would guide the synthetic efforts to optimize interactions with the target's binding site.

Table 2: Hypothetical Next-Generation Derivatives and Their Selectivity Profiles

| Derivative | Structural Modification | Hypothetical Target | Enhanced Selectivity (Fold-Increase) |

| Compound A | Replacement of chloro with fluoro | Kinase X | 10-fold |

| Compound B | Esterification of the carboxylic acid | GPCR Y | 25-fold |

| Compound C | Introduction of a methyl group on the pyrazole ring | Enzyme Z | 50-fold |

Integration of Multi-Omics Data in Preclinical Research

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data in preclinical studies will be essential. This approach allows for a systems-level view of the compound's mechanism of action and potential biomarkers of response or toxicity.

Transcriptomics (RNA-seq) can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. Correlating these datasets can provide a detailed molecular signature of the drug's activity.

Table 3: Conceptual Framework for Multi-Omics Data Integration

| Omics Platform | Data Generated | Potential Insights |

| Genomics | Not directly applicable for a small molecule | Can identify genetic variants influencing drug response |

| Transcriptomics | Differential gene expression profiles | Elucidation of affected signaling pathways |

| Proteomics | Changes in protein abundance and modifications | Identification of direct and indirect drug targets |

| Metabolomics | Alterations in metabolite concentrations | Understanding of the drug's impact on cellular metabolism |

Development of Novel Delivery Systems for Preclinical Applications

The physicochemical properties of this compound will dictate the need for advanced drug delivery systems to optimize its pharmacokinetic and pharmacodynamic profile in preclinical models. Challenges such as poor solubility or rapid metabolism could be addressed through innovative formulation strategies.

Potential delivery systems to be explored include lipid-based nanoparticles (liposomes, solid lipid nanoparticles), polymeric nanoparticles, and conjugation to targeting moieties to enhance delivery to specific tissues or cell types. These systems could improve bioavailability, prolong circulation time, and reduce systemic toxicity.

Table 4: Comparison of Potential Novel Delivery Systems

| Delivery System | Key Features | Potential Advantages for Preclinical Studies |

| Liposomes | Biocompatible, can encapsulate hydrophilic and hydrophobic drugs | Enhanced solubility, reduced toxicity |

| Polymeric Nanoparticles | Tunable size and surface properties, controlled release | Sustained drug release, potential for active targeting |

| Drug-Polymer Conjugates | Covalent attachment of the drug to a polymer | Improved stability and circulation half-life |

Collaborative Research Initiatives and Interdisciplinary Approaches

The successful translation of a novel therapeutic candidate from the laboratory to the clinic necessitates a collaborative and interdisciplinary approach. The development of this compound-based therapeutics would benefit significantly from partnerships between academic researchers, pharmaceutical companies, and contract research organizations (CROs).

These collaborations would bring together expertise in medicinal chemistry, pharmacology, toxicology, formulation science, and clinical trial design. Such an integrated effort is crucial for navigating the complex and resource-intensive process of drug development.

Table 5: Potential Collaborative Research Framework

| Collaborator | Area of Expertise | Role in Development |

| Academic Medicinal Chemistry Group | Synthesis of novel derivatives | Lead optimization and SAR studies |